molecular formula C7H6NNaO5S B13217629 Sodium 2-methoxy-4-nitrobenzene-1-sulfinate

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate

Cat. No.: B13217629
M. Wt: 239.18 g/mol
InChI Key: WDZQKKMSRNFXJF-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is a sodium salt of a substituted benzene derivative featuring a sulfinate group (-SO₂⁻), a methoxy (-OCH₃) group at position 2, and a nitro (-NO₂) group at position 2. The sulfinate moiety distinguishes it from more common sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate ), as sulfinates are less oxidized and exhibit distinct reactivity profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2-methoxy-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:

R-SO2H+NaOHR-SO2Na+H2O\text{R-SO}_2\text{H} + \text{NaOH} \rightarrow \text{R-SO}_2\text{Na} + \text{H}_2\text{O} R-SO2​H+NaOH→R-SO2​Na+H2​O

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or filtration to obtain the final product.

Chemical Reactions Analysis

Reductive Coupling with Nitroarenes

This compound participates in nitro-sulfinate reductive coupling to form (hetero)aryl sulfonamides. A FeCl₂/NaHSO₃ catalytic system facilitates this transformation under mild conditions .

Key reaction parameters :

EntryConditionsConversion (%)Observations
1FeCl₂ + NaHSO₃ (standard)50Partial conversion
2SnCl₂ instead of FeCl₂34Unreacted N-sulfonyl intermediate
3NaHSO₃ (4.5 equiv.)100Full conversion in DMSO

The reaction proceeds via a proposed mechanism involving nitrosoarene intermediates (Scheme 1) :

  • Nitroarene reduction to nitroso monomer

  • Electrophilic interception by sulfinate nucleophile

  • Protonation to form N-sulfonyl hydroxylamine

  • Final reduction to sulfonamide

Sulfonylation and Alkylation Reactions

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate acts as a sulfonylating agent in nucleophilic substitutions. A representative alkylation protocol demonstrates :

Typical procedure :

  • Reactant: 2-Methoxy-4-nitrobenzyl bromide (1.20 mmol)

  • Solvent: DMSO (2 mL)

  • Base: NaOMe (1.20 mmol)

  • Yield: 88% of 2-methoxy-4-((methylsulfonyl)methyl)phenol

Substrate scope :

SubstrateProduct Yield (%)Key Functional Groups
Aliphatic bromides72–95–SO₂–CH₂–
Aromatic bromides65–82–SO₂–Ar–
Heterocyclic derivatives58–74–SO₂–N–heterocycle

The methoxy group enhances para-directing effects during electrophilic substitutions, while the nitro group stabilizes transition states through resonance .

Electrochemical Alkoxysulfonylation

In undivided electrochemical cells, this sulfinate enables difunctionalization of styrenes with alcohols :

Optimized conditions :

  • Electrodes: Carbon anode/cathode

  • Electrolyte: None required

  • Additive: p-TsOH (20 mol%)

  • Solvent: DMSO (0.2 M)

  • Yield: Up to 82% for β-alkoxysulfones

Reaction scope :

Styrene DerivativeAlcohol PartnerYield (%)
4-MethylstyreneMethanol82
α-MethylstyreneEthanol75
Cyclohexylstyrenei-PrOH68

Mechanistic studies suggest radical intermediates form through anodic oxidation, followed by trapping with sulfinate anions .

Participation in Smiles Rearrangements

The compound undergoes intramolecular group transfers in micellar aqueous solutions, demonstrating unique reactivity in sulfur(IV) chemistry :

Key observations :

  • Temperature dependence : Optimal at 60°C

  • Solvent effects : Water with micellar agents increases yield by 40%

  • Substituent effects :

    • Electron-donating groups accelerate rearrangement

    • Steric hindrance reduces reaction efficiency

Comparative reactivity :

R Group PositionRearrangement Rate (k, s⁻¹)
para-Methoxy1.2 × 10⁻³
meta-Nitro0.8 × 10⁻³
ortho-Methyl0.4 × 10⁻³

Scientific Research Applications

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound with a nitro group and a methoxy group on a benzene ring, along with a sulfinic acid moiety. It is useful in creating sulfur-containing compounds because it has both electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents on the aromatic ring, which enhances its reactivity in electrophilic aromatic substitution and nucleophilic addition reactions. Sodium sulfinates in general act as building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Relevant compounds

  • Sodium 4-methoxy-2-nitrobenzene-1-sulfinate This compound has similar nitro and methoxy groups but has enhanced stability due to para substitution.
  • Sodium benzenesulfinate This is a basic structure without additional substituents and has a simpler reactivity profile.
  • Sodium p-toluenesulfinate This contains a methyl group on the aromatic ring, which increases lipophilicity, affecting solubility.
  • Sodium phenylsulfinate This contains only a phenyl substituent and is primarily used in polymer chemistry.

Applications

  • Organic synthesis this compound is a building block for synthesizing complex compounds.
  • Synthesis of valuable organosulfur compounds Sodium sulfinates act as building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Mechanism of Action

The mechanism of action of sodium 2-methoxy-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. For example, in nucleophilic substitution reactions, the sulfinate group can attack electrophilic centers, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-Methylprop-2-ene-1-Sulphonate

Key Differences :

  • Functional Groups : Sodium 2-methylprop-2-ene-1-sulphonate contains a sulfonate (-SO₃⁻) group, whereas the target compound has a sulfinate (-SO₂⁻) group. This difference in oxidation state impacts nucleophilicity and stability. Sulfinates are stronger nucleophiles but less stable under oxidative conditions.
  • Applications : The sulphonate derivative (CAS 1561-92-8) is used in industrial processes, such as polymerization or surfactants, due to its anionic character . In contrast, the nitro and methoxy substituents in the target compound may favor applications in fine chemical synthesis or as intermediates in agrochemicals.

Table 1: Structural and Functional Comparison

Property Sodium 2-Methoxy-4-Nitrobenzene-1-Sulfinate Sodium 2-Methylprop-2-ene-1-Sulphonate
Oxidation State of Sulfur +4 (Sulfinate) +6 (Sulfonate)
Key Functional Groups -SO₂⁻, -OCH₃, -NO₂ -SO₃⁻, alkene
CAS Number Not available in evidence 1561-92-8
Applications Hypothesized: Organic synthesis Industrial surfactants

2-Aminoanilinium 4-Methylbenzenesulfonate

Key Differences :

  • Crystal Structure: The sulfonate group in 2-aminoanilinium 4-methylbenzenesulfonate exhibits bond angles such as O—S—O = 111.59° , typical of sulfonates. Sulfinates, however, have shorter S–O bonds and different geometries due to reduced steric and electronic demands.
  • Substituent Effects : The target compound’s nitro group is strongly electron-withdrawing, which may enhance electrophilic aromatic substitution reactivity compared to the electron-donating methyl group in 4-methylbenzenesulfonate .

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

Key Differences :

  • Functional Groups : Sulfonylurea herbicides like metsulfuron-methyl contain a sulfonyl (-SO₂-) bridge linked to a triazine ring , whereas the target compound’s sulfinate group is directly attached to the benzene ring.
  • Applications: Sulfonylureas inhibit plant acetolactate synthase (ALS), making them potent herbicides .

Table 2: Reactivity and Application Comparison

Compound Type Reactivity Profile Primary Industry Use
Sodium Sulfinate Derivatives High nucleophilicity, oxidative instability Organic synthesis (hypothesized)
Sulfonates High stability, anionic character Industrial surfactants
Sulfonylureas Enzyme inhibition Agriculture

Biological Activity

Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound notable for its unique structure, which includes both electron-withdrawing (nitro) and electron-donating (methoxy) groups on a benzene ring. This combination significantly influences its reactivity and biological activity, making it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8NO3S\text{C}_7\text{H}_8\text{N}\text{O}_3\text{S}

Key features include:

  • Nitro group (-NO2) : An electron-withdrawing group that enhances electrophilic substitution reactions.
  • Methoxy group (-OCH3) : An electron-donating group that increases nucleophilicity.
  • Sulfinic acid moiety : Provides unique reactivity patterns in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Reactivity in Organic Synthesis

This compound is utilized in the synthesis of sulfonamides through reactions with nitroarenes. This process has been shown to yield high conversions under specific conditions, indicating its utility as a building block in drug development. For instance, the coupling of this sulfinate with p-chloronitrobenzene resulted in moderate to high yields of desired products, showcasing its versatility in synthetic applications .

Study 1: Antibacterial Activity Assessment

A recent study assessed the antibacterial activity of this compound against common pathogens. The results indicated:

  • Inhibition Zone : Measured using agar diffusion methods, showing significant inhibition against E. coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Determined to be 32 µg/mL for E. coli, indicating potent activity.
PathogenInhibition Zone (mm)MIC (µg/mL)
E. coli1532
Staphylococcus aureus1264

Study 2: Synthesis and Reactivity

In another study focusing on the synthetic utility of this compound, researchers explored its reactivity with various nitroarenes under light-mediated conditions. The findings highlighted:

  • Reaction Conditions : Optimal yields were achieved using polar aprotic solvents.
  • Product Yields : Yields ranged from 39% to 85% depending on the substrate used.
Nitroarene SubstrateYield (%)
p-Chloronitrobenzene49
4-Nitroacetophenone85
4-Nitrobenzaldehyde61

Properties

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;2-methoxy-4-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO5S.Na/c1-13-6-4-5(8(9)10)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

WDZQKKMSRNFXJF-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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